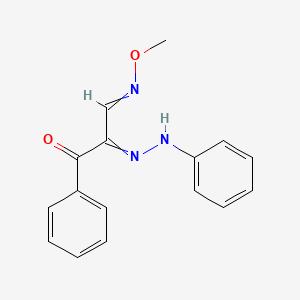
3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(メトキシイミノ)-1-フェニル-2-(2-フェニルヒドラジニル-1-イリデン)プロパン-1-オンは、メトキシイミノ基とフェニルヒドラジニル-1-イリデン基の両方を含む複雑な構造を持つ有機化合物です。
準備方法
合成ルートと反応条件
3-(メトキシイミノ)-1-フェニル-2-(2-フェニルヒドラジニル-1-イリデン)プロパン-1-オンの合成は、通常、メトキシイミノ誘導体とフェニルヒドラジニル-1-イリデン化合物の反応によって行われます。 反応条件には、通常、穏やかな室温設定と、反応を促進するさまざまな溶媒の使用が含まれます 。 生成物は通常、重力濾過によって単離され、多核NMR分光法と高精度質量分析によって確認されます 。
工業生産方法
この化合物の工業生産方法は、文献ではあまり詳しく述べられていません。一般的なアプローチとしては、実験室規模の合成方法を拡大し、収率を高めるための反応条件を最適化し、高度な精製技術によって最終生成物の純度を確保することが考えられます。
化学反応の分析
反応の種類
3-(メトキシイミノ)-1-フェニル-2-(2-フェニルヒドラジニル-1-イリデン)プロパン-1-オンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を含む反応です。
還元: この反応は、水素の付加または酸素の除去を含む反応です。
置換: この反応は、ある官能基を別の官能基に置き換える反応です。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤(置換反応用)などがあります。 反応条件は異なる場合がありますが、通常、目的の反応経路を確保するために、制御された温度と特定の溶媒が含まれます 。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化はケトンまたはアルデヒド誘導体を生成する可能性があり、還元はアルコールを生成する可能性があります。 置換反応は、使用される求核剤に応じて、さまざまな置換誘導体を生み出す可能性があります 。
科学研究での応用
3-(メトキシイミノ)-1-フェニル-2-(2-フェニルヒドラジニル-1-イリデン)プロパン-1-オンは、いくつかの科学研究での応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用や代謝経路の研究に使用できます。
科学的研究の応用
3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
3-(メトキシイミノ)-1-フェニル-2-(2-フェニルヒドラジニル-1-イリデン)プロパン-1-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、特定の酵素の阻害剤または活性化剤として作用し、さまざまな生化学的プロセスに影響を与える可能性があります。 具体的な分子標的や経路は、特定の用途や使用状況によって異なります 。
類似化合物との比較
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
3-methoxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one |
InChI |
InChI=1S/C16H15N3O2/c1-21-17-12-15(16(20)13-8-4-2-5-9-13)19-18-14-10-6-3-7-11-14/h2-12,18H,1H3 |
InChIキー |
OYOVEXCMYICOKQ-UHFFFAOYSA-N |
正規SMILES |
CON=CC(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


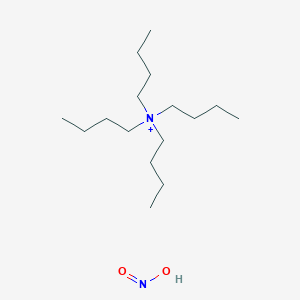
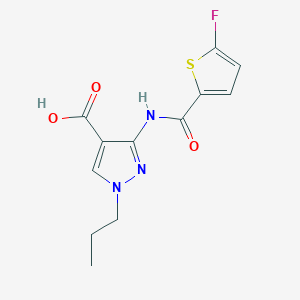

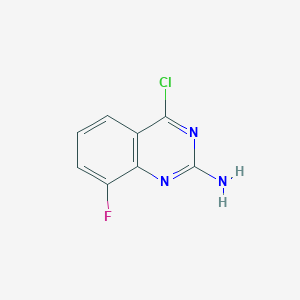
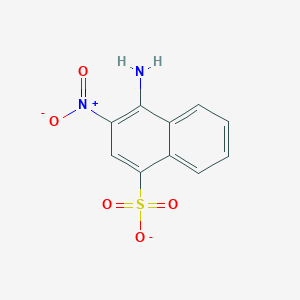
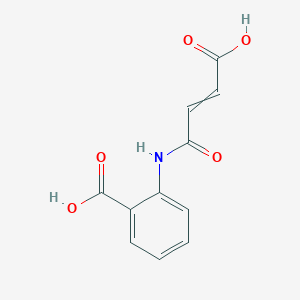


![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
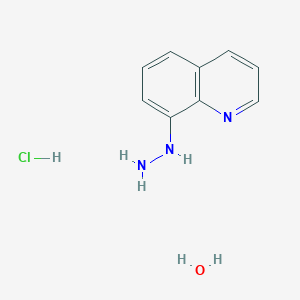
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)

